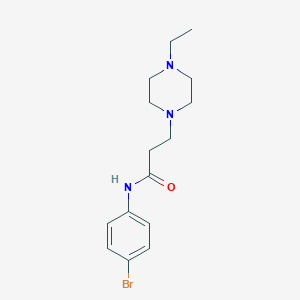
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide is an organic compound characterized by the presence of a bromophenyl group, an ethyl-substituted piperazine ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide typically involves the following steps:
-
Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of aniline to form 4-bromoaniline. This reaction is usually carried out using bromine in the presence of a catalyst such as iron or copper.
-
Formation of the Piperazine Intermediate: : The next step involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine. This reaction is typically conducted in an organic solvent such as ethanol or acetonitrile under reflux conditions.
-
Coupling Reaction: : The final step involves the coupling of 4-bromoaniline with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound. This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.
-
Medicine: : Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy as a drug candidate for treating various diseases, including neurological disorders and cancer.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit specific industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can be compared with other similar compounds, such as:
-
N-(4-chlorophenyl)-3-(4-ethyl-1-piperazinyl)propanamide: : Similar structure but with a chlorine atom instead of bromine. This compound may exhibit different reactivity and biological activity due to the difference in halogen atoms.
-
N-(4-fluorophenyl)-3-(4-ethyl-1-piperazinyl)propanamide: : Contains a fluorine atom instead of bromine. Fluorine’s smaller size and higher electronegativity can lead to different chemical and biological properties.
-
N-(4-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide: : Contains a methyl group instead of a halogen. This compound may have different steric and electronic effects, influencing its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H22BrN3O |
|---|---|
Peso molecular |
340.26 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Clave InChI |
MUDZTCQPYXLYNF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















